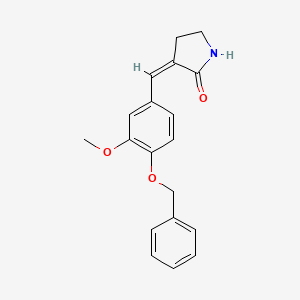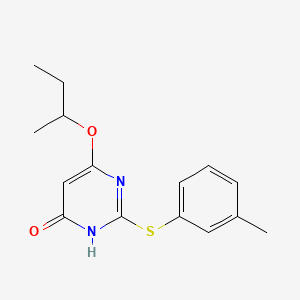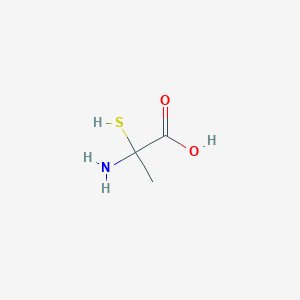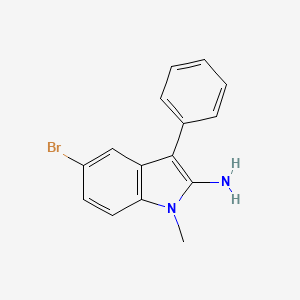![molecular formula C18H28N2 B12910765 (3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-01-6](/img/structure/B12910765.png)
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylbenzyl group, and a pyrrolidin-3-amine moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.
Attachment of the Dimethylbenzyl Group: The dimethylbenzyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a 3,5-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Amine oxides, ketones
Reduction: Secondary amines, primary amines
Substitution: Various substituted amines
科学的研究の応用
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: The enantiomer of the (S)-compound, differing in its stereochemistry.
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dimethyl groups on the benzyl ring.
N-Cyclopentyl-N-(3,5-dimethylphenyl)pyrrolidin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylbenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
特性
CAS番号 |
820980-01-6 |
|---|---|
分子式 |
C18H28N2 |
分子量 |
272.4 g/mol |
IUPAC名 |
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-9-15(2)11-16(10-14)13-20(17-5-3-4-6-17)18-7-8-19-12-18/h9-11,17-19H,3-8,12-13H2,1-2H3/t18-/m0/s1 |
InChIキー |
HOIWAWKEXNLGSZ-SFHVURJKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)CN([C@H]2CCNC2)C3CCCC3)C |
正規SMILES |
CC1=CC(=CC(=C1)CN(C2CCCC2)C3CCNC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)


![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)




